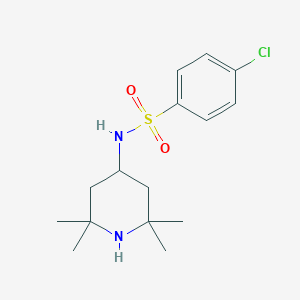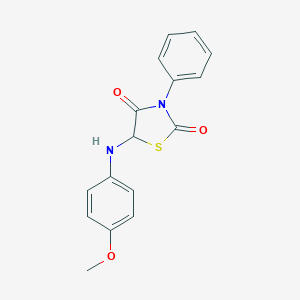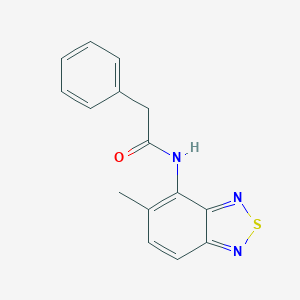
N-(4-methyl-2-pyridinyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-pyridinyl)methanesulfonamide, also known as MMS, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. MMS is a sulfonamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of N-(4-methyl-2-pyridinyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of inflammatory cytokines and chemokines. N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to possess anti-viral activity. Studies have demonstrated that N-(4-methyl-2-pyridinyl)methanesulfonamide inhibits the replication of various viruses, including influenza virus and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-methyl-2-pyridinyl)methanesulfonamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of N-(4-methyl-2-pyridinyl)methanesulfonamide is its potential toxicity. Studies have demonstrated that N-(4-methyl-2-pyridinyl)methanesulfonamide can cause cytotoxicity in certain cell lines, and further research is needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-methyl-2-pyridinyl)methanesulfonamide. One area of interest is the development of new drugs based on the structure of N-(4-methyl-2-pyridinyl)methanesulfonamide. Researchers are also investigating the potential of N-(4-methyl-2-pyridinyl)methanesulfonamide as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further research is needed to determine the safety and efficacy of N-(4-methyl-2-pyridinyl)methanesulfonamide in vivo, and to identify any potential drug interactions or side effects.
Synthesemethoden
The synthesis of N-(4-methyl-2-pyridinyl)methanesulfonamide involves the reaction of 4-methyl-2-pyridinamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces N-(4-methyl-2-pyridinyl)methanesulfonamide as a white crystalline solid with a melting point of 162-165°C. The yield of the synthesis can be improved by using a solvent such as acetonitrile or chloroform.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-pyridinyl)methanesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been its anti-inflammatory properties. N-(4-methyl-2-pyridinyl)methanesulfonamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and asthma.
In addition to its anti-inflammatory properties, N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to possess anti-tumor activity. Studies have demonstrated that N-(4-methyl-2-pyridinyl)methanesulfonamide inhibits the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C7H10N2O2S |
|---|---|
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
N-(4-methylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-3-4-8-7(5-6)9-12(2,10)11/h3-5H,1-2H3,(H,8,9) |
InChI-Schlüssel |
CMDZRBZWMPHJMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C |
Kanonische SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)

![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)



![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)